REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.CC1(C)C(C)(C)OB([C:19]2[CH:20]=[C:21]3[C:26](=[CH:27][CH:28]=2)[CH:25]=[C:24]([NH:29][C:30]([C:32]2[CH:36]=[CH:35][S:34][CH:33]=2)=[O:31])[CH:23]=[CH:22]3)O1.C([O-])([O-])=O.[K+].[K+].O1CCOCC1>[Pd].O>[NH:6]1[C:7]2[C:3](=[C:2]([C:19]3[CH:20]=[C:21]4[C:26](=[CH:27][CH:28]=3)[CH:25]=[C:24]([NH:29][C:30]([C:32]3[CH:36]=[CH:35][S:34][CH:33]=3)=[O:31])[CH:23]=[CH:22]4)[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4|
|
Name
|
|
Quantity
|
31 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CNC2=CC=C1
|
Name
|
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
|
Quantity
|
114.5 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C2C=CC(=CC2=CC1)NC(=O)C1=CSC=C1)C
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
34.5 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
heated in the microwave (CEM microwave) at 60 Watts and 80 C, first for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (10 ml, 2×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on HPLC (10%->95% MeCN/water with 0.1% TFA)
|
Type
|
CUSTOM
|
Details
|
The fractions with product were purified on silica gel (3:1->1:1 hexanes/EtOAc)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 mg | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |